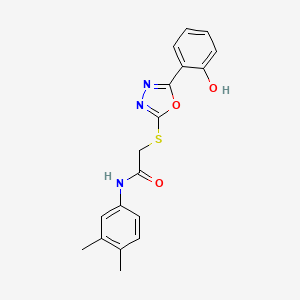
N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:
-
Formation of 1,3,4-Oxadiazole Ring: : The initial step involves the cyclization of a hydrazide derivative with an appropriate carboxylic acid or its derivative to form the 1,3,4-oxadiazole ring. This reaction is usually carried out under acidic or basic conditions, often using reagents like phosphorus oxychloride or thionyl chloride.
-
Thioether Formation: : The next step involves the introduction of the thioether group. This is typically achieved by reacting the oxadiazole derivative with a thiol compound under basic conditions, often using reagents like sodium hydride or potassium carbonate.
-
Acetamide Formation: : The final step involves the acylation of the thioether derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
-
Reduction: : Reduction of the oxadiazole ring or the thioether group can lead to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
科学研究应用
-
Medicinal Chemistry: : The compound has shown promise as a potential therapeutic agent due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
-
Agriculture: : It has been investigated for its potential use as a pesticide or herbicide, owing to its ability to inhibit the growth of certain pests and weeds.
-
Materials Science: : The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
作用机制
The mechanism of action of N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application:
-
Biological Activity: : The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of certain biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis.
-
Pesticidal Activity: : The compound may act by disrupting the normal physiological processes of pests or weeds, leading to their death or growth inhibition.
相似化合物的比较
N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can be compared with other oxadiazole derivatives:
-
N-(4-Methylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide: : This compound has a similar structure but with a different substitution pattern on the aromatic ring, which may lead to differences in biological activity and chemical reactivity.
-
N-(3,4-Dimethylphenyl)-2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide: : This compound has a different substitution pattern on the oxadiazole ring, which may affect its overall properties and applications.
属性
分子式 |
C18H17N3O3S |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-7-8-13(9-12(11)2)19-16(23)10-25-18-21-20-17(24-18)14-5-3-4-6-15(14)22/h3-9,22H,10H2,1-2H3,(H,19,23) |
InChI 键 |
GKNYWEXEPYBYGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


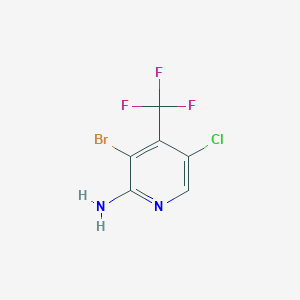
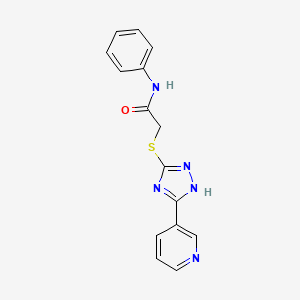
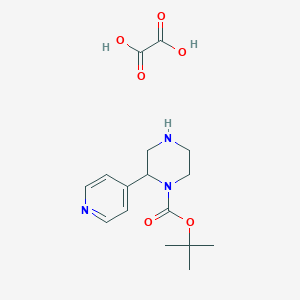
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772131.png)

![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B11772147.png)
![5-Methyl-6-nitrobenzo[d]thiazole](/img/structure/B11772151.png)
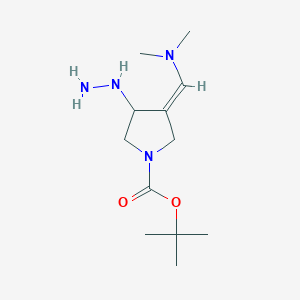
![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol](/img/structure/B11772163.png)
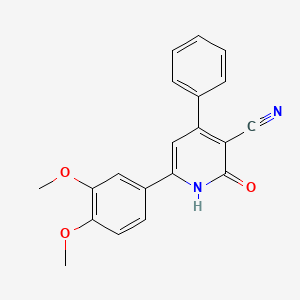

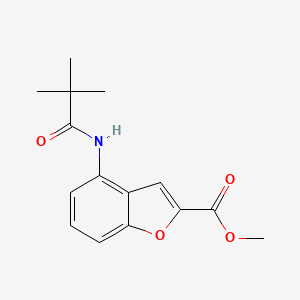
![6-Methylfuro[2,3-b]pyridine](/img/structure/B11772187.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)
